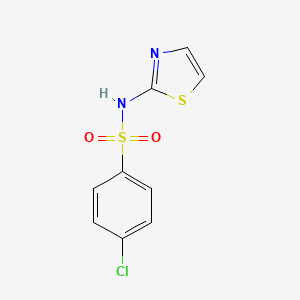![molecular formula C14H9Cl3F3N3O2S B2873710 (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,2-dichloroacetate CAS No. 321553-42-8](/img/structure/B2873710.png)
(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,2-dichloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is used. Amines, for example, are classified based on the number of alkyl groups bonded to the nitrogen atom . Thiazole rings, which consist of sulfur and nitrogen, have many reactive positions where various chemical reactions may take place .科学的研究の応用
Synthetic Applications and Molecular Docking Studies
Heterocyclic Compound Synthesis : Research focuses on synthesizing heterocyclic compounds utilizing precursors similar to the requested compound. These compounds exhibit potential antibacterial activity against various strains and moderate anti-enzymatic properties. Molecular docking studies further elucidate their interaction with enzymes, indicating potential applications in designing antibacterial agents and enzyme inhibitors (Siddiqui et al., 2014).
Anticancer and Antimicrobial Activities : Novel heterocyclic compounds, including pyrazoles and oxazoles, have been synthesized for their potential anticancer and antimicrobial properties. These compounds have shown promising results against a panel of cancer cell lines and pathogenic bacterial strains, underscoring their importance in drug development processes (Katariya et al., 2021).
Thiophene and Pyrrole Derivatives Synthesis : The exploration of synthetic pathways to create thiophene and pyrrole derivatives from specific precursors indicates a broad interest in developing compounds with novel chemical structures. These derivatives could serve as building blocks for pharmaceuticals and materials science applications (Rozentsveig et al., 2022).
Schiff Base Synthesis and Characterization : The synthesis and X-ray diffraction study of a Schiff base derived from 4-acylpyrazolone and 2-aminophenol highlight the ongoing interest in characterizing compounds for further applications in material science and catalysis (Sharma et al., 2014).
Physico-chemical Properties and Docking Analysis : Pyrazole derivatives have been synthesized and analyzed for their electronic structure, physico-chemical properties, and potential as anti-cancer agents. Such studies are crucial for understanding the interaction of these compounds with biological targets and their potential utility in therapeutic applications (Thomas et al., 2019).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its properties and potential applications. For example, there is interest in targeting the metabolism of tumor cells with compounds like dichloroacetate (DCA) . Additionally, the modulation of macrophage metabolism is being explored as an emerging immunotherapy strategy for cancer . Another potential direction could be the design and synthesis of new drugs and biologically active agents .
特性
IUPAC Name |
[(E)-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2,2-dichloroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3F3N3O2S/c1-23-12(26-8-4-2-7(15)3-5-8)9(10(22-23)14(18,19)20)6-21-25-13(24)11(16)17/h2-6,11H,1H3/b21-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTKQKLAOKODJX-AERZKKPOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C(Cl)Cl)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C(Cl)Cl)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)
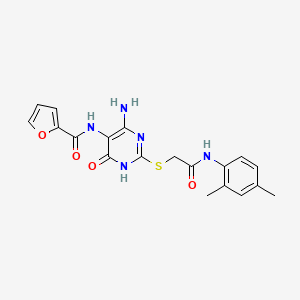
![4-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2873631.png)
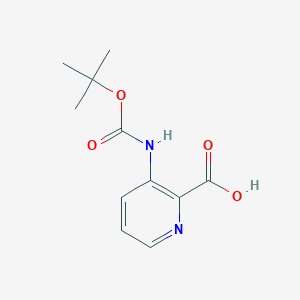
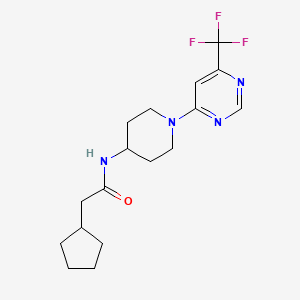
![N-(2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2873637.png)


![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2873643.png)
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873644.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide](/img/structure/B2873646.png)
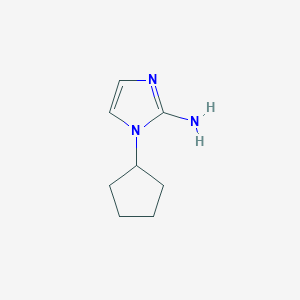
![(3,4-Dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2873648.png)
